Nicotine bitartrate

Description

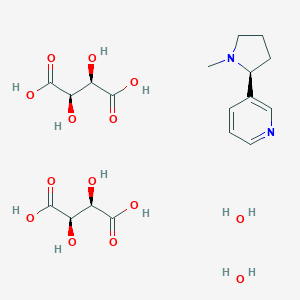

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMPZNTVIGIREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Characterization for Research Applications

Laboratory-Scale Synthesis of Nicotine (B1678760) Bitartrate (B1229483)

Laboratory synthesis of nicotine bitartrate typically involves the reaction of nicotine, a weak base, with tartaric acid, an organic acid, in a suitable solvent.

Stoichiometric Reaction Pathways and Optimizations

The synthesis of this compound involves an acid-base reaction between nicotine and tartaric acid. The common form, this compound dihydrate, suggests a stoichiometry where one molecule of nicotine reacts with two molecules of tartaric acid. ontosight.ai This 1:2 molar ratio of nicotine to tartaric acid is frequently employed in synthetic procedures. ontosight.aiacs.org

A typical laboratory synthesis involves dissolving nicotine in an appropriate solvent, such as ethanol (B145695) or a mixture of ethanol and water, followed by the addition of tartaric acid to the solution. acs.org The mixture is usually stirred, and sometimes heated, to facilitate the salt formation. As the reaction proceeds and the solution becomes saturated, this compound can precipitate as a solid. google.com

Optimization of the reaction conditions is crucial for achieving high yield and purity. Factors such as the choice of solvent, the ratio of solvents in mixed systems, temperature, reaction time, and the rate of addition of reactants can influence the crystallization process and the properties of the resulting salt. For instance, using a mixture of ethanol and water in specific ratios and controlling the cooling speed can influence particle size distribution and yield. google.com Stirring conditions and the introduction of an anti-solvent like ethyl acetate (B1210297) can also impact precipitation and solid formation. google.com

Research has explored varying molar ratios of nicotine to tartaric acid, such as 1:0.7 to 1:1.1, with a ratio of 1:0.8 to 0.95 being preferred in some methods for preparing a nicotine-tartrate complex with good crystallization properties. google.com

Enantioselective Synthesis of Nicotine and Analogues for Stereochemical Studies

Nicotine itself is a chiral molecule, with (S)-nicotine being the predominant naturally occurring enantiomer. nih.govscirp.orgmdpi.com Tartaric acid also possesses chiral centers, existing as L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid. The interaction between chiral nicotine and chiral tartaric acid enantiomers is significant for stereochemical studies.

While the formation of this compound is a salt formation reaction and doesn't inherently create the chirality of nicotine, obtaining enantiopure nicotine or its analogues is critical for studying the stereochemical aspects of their interactions with biological targets. scirp.orgmdpi.com

Enantioselective synthesis of nicotine and its analogues has been a subject of research. Various methods have been developed to synthesize specific enantiomers. These approaches often involve asymmetric synthesis or the resolution of racemic mixtures. scirp.orgmdpi.comscirp.org For example, enantioselective synthesis of (R) and (S)-nicotine has been achieved through methods like Ir-catalyzed allylic amination or by leveraging key esterification reactions with chiral resolving agents such as (S)-Ibuprofen to produce separable diastereomers. scirp.orgscirp.org Another strategy involves the reduction of myosmine (B191914) followed by enantiomeric separation of nornicotine (B190312) and subsequent methylation. mdpi.com Chiral acids, including O,O'-disubstituted tartaric acids, have been used to form diastereomeric salts with racemic nicotine, allowing for separation by fractional crystallization to obtain optically pure nicotine enantiomers. mdpi.com

Enantioselective synthesis of nicotine analogues, such as nornicotine and anabasine, has also been reported, often involving the formation of chiral intermediates and subsequent cyclization reactions to yield chirally pure products with high enantiomeric excess. nih.gov

Crystallization Engineering and Material Science for Research Materials

Controlling the crystallization process is vital for obtaining this compound with desired physical properties for research applications.

Control of Crystal Morphology and Particle Size Distribution

The morphology (shape) and particle size distribution of crystalline this compound can significantly impact its handling, dissolution, and performance in various research applications. google.com Crystallization engineering techniques are employed to control these properties.

Factors influencing crystal morphology and particle size include the choice of solvent system, supersaturation levels, cooling rate during crystallization, stirring speed, and the presence of impurities or seeding crystals. google.com Rapid cooling or high supersaturation can lead to rapid nucleation and the formation of smaller particles, potentially with less defined morphology. Conversely, slow cooling and controlled growth can favor the formation of larger, well-formed crystals.

Research has shown that controlling parameters like the flow addition rate of nicotine solution and the cooling speed during crystallization can effectively regulate the particle size distribution of this compound dihydrate. google.com For instance, specific cooling rates and feeding times have been reported to yield crystals with a uniform, normal single peak particle size distribution, with D90 values (90% of particles are below this size) in the range of 7.8 to 9.7 µm. google.com Deviations from optimized parameters, such as excessive initial addition of nicotine solution or overly fast cooling, can lead to agglomeration or broader, less uniform particle size distributions, including bimodal distributions. google.com

Techniques like spray drying followed by milling, particularly liquid energy milling, can also be used to produce nicotine particles with controlled and stable particle size distributions, with reported D90 values below 10 micrometers. google.com

Impact of Enantiopure Tartaric Acid Salt Formers on Compound Stability for Research Use

The choice of tartaric acid enantiomer (L-(+)-tartaric acid or D-(-)-tartaric acid) can influence the properties of the resulting this compound salt, particularly its crystal structure and stability, which are important for research materials. This compound dihydrate produced using L-(+)-tartaric acid is commercially available and widely used. acs.org

Research indicates that both enantiomers of tartaric acid are effective salt formers with nicotine, and the resulting salts exhibit enhanced photostability compared to liquid nicotine. researchgate.netnih.gov The crystal structure of the salt formed can depend on the tartaric acid enantiomer used. For example, single crystals of (S)-nicotinium bis-l-(+)-tartrate dihydrate have been obtained and characterized by X-ray diffraction. acs.org

The interaction between the chiral nicotine molecule and the chiral tartaric acid enantiomer can lead to the formation of diastereomeric salts, which can have different physical properties, including crystal packing and thermal behavior. While the search results highlight the use of enantiopure tartaric acid in forming stable nicotine salts with enhanced properties like photostability and higher melting points compared to freebase nicotine or some co-crystals, specific detailed research findings directly comparing the impact of using L-(+)- vs. D-(-)-tartaric acid on the stability of the this compound dihydrate salt form for research use in terms of degradation pathways or long-term storage are not explicitly detailed in the provided snippets, beyond the general enhancement in photostability and thermal stability observed for both. researchgate.netacs.orgnih.gov However, the melting point of the salt prepared using D-(-)-tartaric acid was reported to be 143.1 °C, which is noted as one of the highest melting points for a crystalline nicotine solid reported to date, suggesting potential implications for thermal stability during storage or processing. researchgate.netnih.gov

Spectroscopic and Spectrometric Characterization in Research

Comprehensive characterization of this compound is essential in research to confirm its identity, purity, crystal form, and other relevant properties. Various spectroscopic and spectrometric techniques are employed for this purpose.

Common characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure and identity of this compound by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms. acs.org NMR can also be used to screen for photodegradation products after UV irradiation. acs.org

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm its identity and detect impurities.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound and can provide insights into the interactions between the nicotine and tartaric acid molecules in the salt form. acs.orgresearchgate.netgre.ac.uk Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common method. researchgate.netgre.ac.uk

X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is used to determine the crystalline nature of the sample and to identify specific crystal forms or polymorphs. acs.orggoogle.comresearchgate.netgre.ac.uk Single crystal X-ray diffraction can provide detailed information about the crystal structure, including the arrangement of molecules in the lattice and hydrogen bonding interactions. acs.orgmdpi.com XRD can also be used to study drug-excipient interactions and assess the crystallinity of the compound within formulations. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to measure thermal transitions such as melting points, glass transition temperatures, and phase changes. acs.orggoogle.comresearchgate.netgre.ac.ukamazonaws.com The melting point of this compound dihydrate is reported to be around 97-100°C or 143.1 °C depending on the specific form or source, and DSC can be used to assess its thermal stability. researchgate.netnih.govnih.gov DSC is also valuable for studying drug-excipient interactions and assessing the thermal behavior of the compound in formulations. researchgate.netamazonaws.com

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for assessing the purity of this compound and quantifying its content in samples and formulations. tandfonline.comajpaonline.com HPLC can also be used for chiral purity analysis to determine the enantiomeric excess of nicotine. google.comscirp.orgscirp.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, which can be used to assess thermal stability and determine the water content in hydrated forms like the dihydrate. researchgate.netresearchgate.net

These techniques, often used in combination, provide a comprehensive understanding of the physicochemical properties of this compound, which is essential for its reliable use in various research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, including ¹H and ¹³C NMR, is a primary tool for the structural elucidation of this compound. These techniques provide detailed information about the hydrogen and carbon environments within the molecule, allowing for confirmation of the compound's structure and the arrangement of atoms. Research studies on nicotine salts, including bitartrate, have utilized proton nuclear magnetic resonance (PMR) and carbon nuclear magnetic resonance (CMR) spectroscopy to investigate their structures. sciendo.com Analysis of NMR spectra can help distinguish between the aliphatic and aromatic protons of the nicotine moiety and provide insights into the binding of the tartaric acid. sciendo.comwiley-vch.de For example, the four pyridyl protons in the ¹H NMR spectrum of nicotine can be assigned, with ortho protons to the nitrogen appearing at lower field due to deshielding. wiley-vch.de

NMR analysis has also been used to assess the photostability of nicotinium tartrate salts by comparing spectra before and after UV irradiation to detect degradation products. acs.org

Mass Spectrometry (MS) Techniques for Identity Confirmation and Purity Assessment

Mass spectrometry techniques are vital for confirming the identity and assessing the purity of this compound. MS provides information about the molecular weight of the compound and its fragmentation pattern, which serves as a unique fingerprint for identification. Studies have employed mass spectrometry, such as gas chromatography with mass spectrometry (GC/MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis and quantification of nicotine and its salts in various matrices. nih.govnih.govfrontiersin.org

Field desorption-mass spectroscopy (FD-MS) has been used in structural studies of nicotine salts, providing mass-to-charge ratio (m/e) data for the intact molecule or characteristic fragments. sciendo.com For this compound, an m/e signal at 463 has been assigned to the [this compound: M-H+]⁺ ion. sciendo.com Other observed ions in the mass spectra of this compound include those corresponding to nicotine, tartaric acid, and tartaric acid dimer fragments. sciendo.com

Analytical Methodologies for Nicotine Bitartrate in Research Samples

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating nicotine (B1678760) bitartrate (B1229483) from complex sample matrices and quantifying it accurately.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a widely used technique for assessing the purity and quantifying nicotine bitartrate in research samples. This method involves separating the components of a sample based on their interactions with a stationary phase and a mobile phase. Detection is typically achieved using a UV detector, leveraging nicotine's absorbance properties.

HPLC with UV detection at wavelengths such as 254 nm or 210 nm has been successfully applied for determining the purity of this compound dihydrate nih.gov. Studies have shown that HPLC/UV can detect impurity peaks, allowing for a quantitative assessment of purity nih.gov. For instance, in one study, HPLC/UV at 254 nm determined the purity of this compound dihydrate to be 100%, consistent with the Certificate of Analysis nih.gov. Another HPLC system using UV detection at 210 nm did not detect impurity peaks representing >0.1% of the total peak area nih.gov.

HPLC methods are also employed for the quantitative analysis of nicotine in various matrices, including biological fluids and formulations nih.govakjournals.comajpaonline.comnih.gov. A reverse phase HPLC method utilizing a C18 column and UV detection at 254 nm has been developed and validated for the quantitative estimation of nicotine in chewing gums, demonstrating linearity over a concentration range of 1.25 µg/ml to 125 µg/ml with a correlation coefficient of 0.9970 ajpaonline.comajpaonline.com. This highlights the method's suitability for routine analysis ajpaonline.com.

Research findings using HPLC for purity analysis of this compound dihydrate:

| Sample Lot | Detection Wavelength (nm) | Purity (%) | Impurities Detected (>0.1%) |

| 1531H012 | 254 | 100 | No |

| 1531H012 | 210 | >99.9 | No |

| Not Specified | 254 | 99.6 | Yes (0.4%) |

HPLC methods can also be stability-indicating, capable of separating nicotine hydrogen tartrate from its degradation products under various stress conditions like acid, base, oxidation, heat, and UV light ajrconline.org. A reversed-phase HPLC method using an Intersil C-18 column and a mobile phase of methanol (B129727):buffer (25:75 v/v) with UV detection at 260 nm showed good separation of nicotine hydrogen tartrate from its degradation products ajrconline.org.

Ultrahigh-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

UHPLC is an evolution of HPLC that uses smaller particle sizes in the stationary phase and higher mobile phase pressures, resulting in improved resolution, speed, and sensitivity. While the search results did not provide specific examples of UHPLC applied directly to this compound as the analyte of interest for purity or quantitative analysis in the same detail as HPLC, UHPLC-MS/MS methods are frequently used for the analysis of nicotine and its metabolites in biological samples researchgate.netfrontiersin.org. The principles of enhanced resolution and speed offered by UHPLC are beneficial for complex research samples. UHPLC systems coupled with sensitive detectors are capable of rapid and accurate analysis researchgate.net. For example, a UHPLC-MS/MS method for nicotine and cotinine (B1669453) in mouse plasma achieved chromatographic separation with a run time of 3.6 minutes researchgate.net. The application of UHPLC principles to the analysis of this compound itself would similarly offer advantages in terms of analysis time and peak resolution compared to conventional HPLC.

Spectrophotometric Quantification Methods

Spectrophotometric methods, particularly UV spectrophotometry, offer a simpler and more cost-effective approach for the routine quantitative analysis of this compound.

Ultraviolet (UV) Spectrophotometry for Routine Analysis

UV spectrophotometry is based on the principle that molecules absorb UV light at specific wavelengths. This compound exhibits absorbance in the UV region, allowing for its direct quantification in solution.

A UV spectrophotometry method has been developed and validated for the routine quantitative analysis of this compound dihydrate researchgate.netasianpubs.orgasianpubs.org. This method was found to be linear, precise, and accurate researchgate.netasianpubs.orgasianpubs.org. Linearity studies showed a good correlation coefficient (ca. 0.9994), and accuracy studies demonstrated an average recovery of approximately 100.534% researchgate.netasianpubs.orgasianpubs.org. The method demonstrated precision with a relative standard deviation (> 1 % RSD) researchgate.net. This indicates that UV spectrophotometry is a reliable method for the quantitative determination of this compound dihydrate in pure form and formulations asianpubs.org.

Data from linearity studies using UV Spectrophotometry for this compound Dihydrate:

| Concentration (µg/mL) | Absorbance at 290 nm |

| 0 | 0.0000 |

| 5 | 0.1750 |

| 6 | 0.2040 |

| 7 | 0.2452 |

| 8 | 0.2805 |

| 9 | 0.3193 |

| 10 | 0.3503 |

UV spectrophotometry methods can be used for the estimation of nicotine in its pure form, with a reported wavelength of maximum absorption at 261 nm in methanol researchgate.net. Such methods have been validated for linearity, accuracy, and precision, demonstrating their suitability for routine analysis researchgate.net.

Advanced Mass Spectrometry for Metabolic Profiling

Mass spectrometry (MS) provides highly sensitive and selective detection capabilities, particularly when coupled with chromatographic separation. This makes it invaluable for complex analyses, such as metabolic profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nicotine and Metabolite Assessment

LC-MS/MS is a powerful technique widely used for the simultaneous quantification of nicotine and its metabolites in biological samples plos.orgnih.govnih.govresearchgate.netresearchgate.netrestek.comcoresta.orgmdpi.com. Nicotine is primarily metabolized in the body to form various metabolites, with cotinine being the most abundant akjournals.complos.orgnih.govmdpi.com. LC-MS/MS allows for the separation of these compounds by liquid chromatography followed by their detection and quantification based on their mass-to-charge ratio and fragmentation patterns in the tandem mass spectrometer.

LC-MS/MS methods have been developed and validated for the simultaneous determination of nicotine and multiple metabolites, including cotinine, hydroxycotinine, norcotinine, nornicotine (B190312), cotinine N-oxide, and nicotine 1'-N-oxide, in matrices like urine and plasma plos.orgnih.govnih.govresearchgate.net. These methods often employ isotope dilution for accurate quantification plos.org. Sample preparation typically involves procedures like protein precipitation and/or solid-phase extraction to clean up the sample matrix plos.orgnih.govnih.govresearchgate.net.

LC-MS/MS systems commonly operate in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) plos.orgcoresta.orgbiopharmaservices.com. Multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) is used to selectively detect target analytes based on specific precursor-product ion transitions plos.orgresearchgate.netmdpi.com. For example, an LC-MS/MS method for nicotine, cotinine, and nicotine-derived nitrosamine (B1359907) ketone (NNK) used MRM transitions of m/z 163.2/130.1 for nicotine, 177.4/98.3 for cotinine, and 208.4/122.1 for NNK researchgate.netnih.gov.

LC-MS/MS methods offer high sensitivity and specificity, enabling the quantification of nicotine and its metabolites at low concentrations in biological fluids plos.orgresearchgate.netnih.gov. Limits of quantification for nicotine and cotinine in plasma and urine are typically in the low ng/mL range researchgate.netcoresta.orgnih.gov. These methods are crucial for metabolic profiling studies, providing insights into nicotine metabolism and exposure plos.orgnih.govresearchgate.net.

Research findings on LC-MS/MS method performance for nicotine and metabolites:

| Analyte | Matrix | Calibration Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Extraction Recovery (%) |

| Nicotine | Urine | Not specified | 0.2 - 2.3 (range for 11 analytes) | 76-99 |

| Cotinine | Urine | Not specified | 0.2 - 2.3 (range for 11 analytes) | 76-99 |

| Nicotine | Plasma | 0.20 - 15.00 | 0.20 | Not specified |

| Cotinine | Plasma | 2.00 - 150.00 | 2.00 | Not specified |

| Nicotine | Serum | Not specified | < 0.83 (range for 10 analytes) | 80-104 |

| Cotinine | Serum | Not specified | < 0.83 (range for 10 analytes) | 80-104 |

| Nicotine | Plasma | 5 - 500 | 5 | 90.62 - 98.95 |

| Cotinine | Plasma | 5 - 500 | 5 | 89.18 - 101.53 |

LC-MS/MS is particularly valuable for assessing nicotine exposure and metabolic ratios, which can be useful in various research contexts, including studies evaluating the effectiveness of smoking cessation programs or investigating the pharmacokinetics of nicotine and its salts like this compound akjournals.comfrontiersin.orgplos.orgcoresta.org.

In Vitro Release and Dissolution Methodologies for Controlled Studies

In vitro release and dissolution testing are fundamental techniques used to characterize the performance of formulations containing this compound. These studies simulate the environment where the release is intended to occur, such as the oral cavity or gastrointestinal tract, allowing researchers to measure the rate and extent of this compound release. The data obtained are vital for formulation development, quality control, and comparing different research materials. Various factors can influence the release profile, including the properties of the formulation matrix, the dissolution medium composition and volume, temperature, and the specific dissolution apparatus used.

Standard Dissolution Apparatus Applications

Standard dissolution apparatuses, as described in pharmacopeial guidelines (e.g., United States Pharmacopeia - USP), are commonly employed for in vitro dissolution testing of this compound in research samples. The USP provides several apparatus types suitable for different dosage forms.

The USP-4 flow-through cell apparatus has been utilized in studies assessing nicotine release from oral products, including those that may contain nicotine salts like bitartrate. This apparatus allows for a constant flow of dissolution medium, which can be particularly useful for simulating conditions with a continuous flow, such as in the oral cavity with saliva flow. Studies have employed the USP-4 apparatus with artificial saliva as the dissolution medium, maintained at physiological temperature (e.g., 37 ± 0.5 °C), to characterize the release of nicotine from various products. mdpi.comcoresta.org The flow rate of the medium is a key parameter that can be controlled in the USP-4 system. mdpi.com

While less frequently cited specifically for this compound in the provided search results focusing on dissolution, other USP apparatuses like the paddle (Apparatus 2) or basket (Apparatus 1) are standard for dissolution testing of solid oral dosage forms and could potentially be adapted for this compound formulations, depending on the specific research material being evaluated. Apparatus 2, for instance, has been used in dissolution studies with various media like simulated gastric fluid or phosphate (B84403) buffer. researchgate.net However, the USP-4 apparatus appears prominently in the context of simulating oral product use. mdpi.comcoresta.org

Analytical methods are coupled with dissolution apparatuses to quantify the released this compound over time. Ultra Performance Liquid Chromatography coupled to a Photodiode Array detector (UPLC-PDA) is a sensitive method used for the accurate quantitation of released nicotine in dissolution studies. mdpi.comnih.gov UV spectrophotometry has also been developed and validated for the quantitative analysis of this compound dihydrate in pure form and formulations. researchgate.netasianpubs.org

Analysis of Release Kinetics from Formulated Research Materials

Analysis of release kinetics involves studying the rate and mechanism by which this compound is liberated from a research formulation over time. This is crucial for understanding how the formulation controls the release of the compound.

Research on formulations like mucoadhesive tablets containing nicotine hydrogen tartrate (this compound) has investigated the impact of different polymers and their concentrations on release profiles. For example, studies have shown that increasing the amount of hydroxypropyl methylcellulose (B11928114) (HPMC) in a formulation can decrease the rate of nicotine release. Combinations of polymers like Carbopol 934 and HPMC have been explored to achieve suitable adhesion and controlled drug release, with formulations demonstrating release approaching zero-order kinetics over a period. researchgate.netnih.gov Bilayer tablets have been designed to provide a biphasic release profile, with an initial burst release followed by a more controlled release phase. researchgate.netnih.gov

Dissolution profiles obtained from in vitro testing are analyzed to determine release rates and to fit the data to various kinetic models to understand the release mechanism. Parameters such as mean dissolution time (MDT) and dissolution efficiency (DE) are used to compare drug release from different formulations. researchgate.net The release kinetics can be influenced by the composition of the formulation, including the type and amount of polymers, binders, and other excipients. google.com

Studies have characterized nicotine release profiles by comparing cumulative and percent of total nicotine release. mdpi.com The difference factor (f1) and similarity factor (f2), based on methodologies referenced in regulatory guidance, are also used to compare release profiles between different products or formulations. mdpi.comcoresta.orgnih.gov For instance, studies using the USP-4 apparatus have shown that nicotine release profiles can be dependent on the form and cut of the product being tested. mdpi.comnih.gov

Data from release studies can be presented as cumulative percentage of nicotine released over time. Below is an illustrative example of how such data might be presented in a research context, based on the types of findings discussed in the search results regarding controlled release from formulations.

| Time (minutes) | Cumulative % this compound Released (Formulation A) | Cumulative % this compound Released (Formulation B) |

| 5 | 15.2 | 5.1 |

| 15 | 35.8 | 12.5 |

| 30 | 55.1 | 28.9 |

| 60 | 78.6 | 55.3 |

| 120 | 95.0 | 80.7 |

| 240 | 98.5 | 95.2 |

Molecular and Cellular Mechanisms of Nicotine Bitartrate Action

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Nicotine (B1678760), in its salt form like bitartrate (B1229483), binds to nAChRs, which are ligand-gated ion channels composed of five subunits wikipedia.org. This binding leads to the opening of the ion channel, allowing the influx of cations, primarily sodium and calcium, which depolarizes the neuron and can lead to neuronal excitation ncats.io.

Agonist Binding Affinity Studies and Receptor Activation Electrophysiology

Nicotine acts as an agonist at nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine wikipedia.org. The binding of nicotine to nAChRs has been extensively studied, revealing varying affinities depending on the receptor subtype nih.gov. Nicotine binding involves noncovalent interactions, including a significant cation-π interaction psu.edu.

Electrophysiological studies demonstrate that nicotine binding leads to receptor activation and the opening of the ion channel. However, persistent exposure to nicotine can also lead to a state of desensitization, where the receptor becomes less responsive to agonist stimulation despite the continued presence of nicotine nih.govmdpi.com. The degree of activation and subsequent desensitization is dependent on factors such as the nAChR subtype, brain region, and nicotine concentration mdpi.com. For instance, most α4β2* nAChRs desensitize following activation, which can impact downstream signaling mdpi.com.

Subunit Selectivity Profiling (e.g., α4β2, α3β4, α7 nAChRs)

nAChRs in the mammalian brain are diverse, formed by various combinations of alpha (α2-α10) and beta (β2-β4) subunits wikipedia.orgoncotarget.com. Nicotine exhibits differential selectivity for these subtypes, which contributes to its varied effects nih.gov.

α4β2 nAChRs: These are the most abundant nAChR subtype in the mammalian brain and have a high affinity for nicotine wikipedia.orgnih.gov. They are considered principal mediators of nicotine dependence ncats.io. Nicotine binding to α4β2 receptors can modulate the release of neurotransmitters like dopamine (B1211576) and GABA nih.gov. Studies using ligands with selectivity for α4β2 receptors suggest that these receptors are crucial for the discriminative stimulus properties of nicotine nih.gov.

α3β4 nAChRs: These receptors are found in autonomic ganglia and also in certain brain regions like the medial habenula escholarship.orgmdpi.com. While nicotine interacts with α3β4 receptors, studies with selective ligands suggest a distinct role for this subtype, potentially in mediating nicotine reward and withdrawal escholarship.org. Selective α3β4 nAChR ligands have shown potential in attenuating nicotine seeking behavior escholarship.org.

α7 nAChRs: These receptors are homomeric, composed of five α7 subunits wikipedia.org. They are widely distributed in the brain, including areas involved in learning and memory mdpi.com. α7 nAChRs have a lower affinity for nicotine compared to α4β2 receptors nih.gov. They are involved in modulating neurotransmitter release, including glutamate (B1630785) and GABA nih.gov. Research also suggests a potential role for α7 nAChRs in neuroprotection, particularly in the context of neurodegenerative diseases mdpi.com.

The selectivity of nicotine for different nAChR subtypes is a key determinant of its diverse pharmacological actions. Table 1 summarizes the relative affinity of nicotine for key nAChR subtypes.

| nAChR Subtype | Relative Nicotine Affinity | Key Locations | Potential Roles |

| α4β2 | High | Widespread in brain, particularly reward pathways | Nicotine dependence, dopamine/GABA modulation |

| α3β4 | Lower than α4β2 | Autonomic ganglia, medial habenula | Nicotine reward and withdrawal, cardiovascular function |

| α7 | Lower than α4β2 | Widespread in brain (e.g., hippocampus, cortex) | Neurotransmitter modulation (glutamate, GABA), neuroprotection, cognitive function |

Neuroadaptation and Receptor Upregulation Mechanisms in Response to Nicotine Exposure

Chronic exposure to nicotine leads to significant neuroadaptations, including changes in the number and function of nAChRs researchgate.netomicsonline.org. A prominent adaptation is the upregulation of nAChRs, particularly the α4β2 subtype, in various brain regions oncotarget.comresearchgate.net. This upregulation is often observed despite the desensitizing effects of continuous nicotine exposure and is considered a homeostatic response to the persistent presence of the agonist omicsonline.org.

Several mechanisms are proposed to underlie nicotine-induced nAChR upregulation. These include intracellular actions of nicotine that promote nAChR subunit assembly and enhance their trafficking to the cell surface mdpi.comresearchgate.net. Nicotine can act as a pharmacological chaperone, facilitating the proper folding and assembly of receptor subunits in the endoplasmic reticulum psu.edumdpi.com. This enhanced assembly and trafficking lead to an increased number of receptors on the neuronal membrane researchgate.net. The upregulation is often subtype- and region-specific mdpi.comresearchgate.net. For example, chronic nicotine exposure has been shown to increase the protein levels of both α7 and β2 nAChRs in hippocampal neurons researchgate.net.

The functional significance of nAChR upregulation is complex and thought to contribute to both tolerance and dependence researchgate.net. While desensitization reduces the immediate response to nicotine, the increased number of receptors may contribute to altered neuronal excitability and synaptic plasticity, potentially maintaining a level of response in the presence of chronic nicotine oncotarget.comresearchgate.net.

Neurotransmitter Systems Modulation and Neurochemical Release

Nicotine's interaction with nAChRs modulates the release of a wide array of neurotransmitters throughout the brain nih.gov. This widespread modulation underlies the diverse behavioral and physiological effects of nicotine.

Dopaminergic System Dysregulation in Reward Pathways

A critical effect of nicotine is its impact on the dopaminergic system, particularly within the mesocorticolimbic reward pathway, which is central to the reinforcing effects of nicotine and the development of addiction nih.govmdpi.comnih.govpasteur.fr. Nicotine directly and indirectly activates dopaminergic neurons in the ventral tegmental area (VTA), leading to the release of dopamine in target areas such as the nucleus accumbens (NAc) omicsonline.orgnih.gov.

Nicotine's action on VTA dopaminergic neurons involves the activation of nAChRs located on these neurons, as well as modulation of excitatory and inhibitory inputs to the VTA omicsonline.org. The release of dopamine in the NAc is strongly associated with the rewarding sensations experienced during nicotine use pasteur.fr. Studies in rodents have shown that nicotine administration increases the firing rate of VTA dopaminergic neurons and boosts dopamine concentrations in the NAc omicsonline.org. This effect is significantly mediated by β2-containing nAChRs omicsonline.org.

Chronic nicotine exposure leads to dysregulation of the dopaminergic system. While acute exposure increases dopamine release, chronic exposure and subsequent withdrawal can lead to altered dopaminergic signaling, contributing to craving and withdrawal symptoms mdpi.com. The neuroadaptations in nAChRs, including upregulation, play a role in these long-term changes in dopaminergic function nih.gov.

Noradrenergic and Serotonergic Release Dynamics

Beyond the dopaminergic system, nicotine also modulates the release of other neurotransmitters, including norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) nih.govresearchgate.net.

Nicotine can influence noradrenergic release dynamics. Studies have shown that nicotine exposure can affect norepinephrine levels in various brain regions and peripheral tissues, such as the heart nih.gov. The effects on norepinephrine can vary depending on the age of exposure and the duration of nicotine administration nih.gov.

The serotonergic system is also affected by nicotine. Nicotine can increase serotonin release in certain brain areas, such as the frontal cortex and striatum, through nAChR-dependent mechanisms escholarship.orgresearchgate.net. nAChRs are present on serotonergic neurons and their terminals, allowing nicotine to directly or indirectly modulate serotonin release nih.govresearchgate.net. Chronic nicotine exposure, particularly during development, can lead to long-term changes in serotonergic systems nih.gov.

The modulation of these and other neurotransmitter systems by nicotine, mediated through its interaction with various nAChR subtypes, contributes to the complex pharmacological profile of nicotine bitartrate.

Cholinergic System Interplay and Synaptic Transmission

Nicotine's interaction with nAChRs significantly impacts the cholinergic system and subsequent synaptic transmission. Upon binding to nAChRs, nicotine causes the channel to open, allowing the influx of cations, particularly sodium and calcium drugbank.comncats.io. This influx leads to depolarization of the neuron drugbank.comncats.io. In the brain, this binding occurs on dopaminergic neurons in the cortico-limbic pathways, triggering the release of neurotransmitters, including dopamine drugbank.com. This stimulation can dramatically affect neurons and, at higher concentrations, can ultimately block synaptic transmission nih.govdrugbank.com.

Studies using this compound have investigated its effects on synaptic transmission. For instance, research in neonatal rats exposed to this compound during development showed alterations in synaptic input to hypoglossal motoneurons eneuro.org. Acute nicotine challenge in control preparations increased the frequency of both spontaneous excitatory postsynaptic currents (sEPSCs) and miniature excitatory postsynaptic currents (mEPSCs), suggesting that nicotine acts on presynaptic terminals to enhance glutamate release eneuro.org. However, in nicotine-exposed animals, the frequency of sEPSCs decreased following acute nicotine challenge compared to controls eneuro.org.

In the hippocampus of gerbils, acute administration of this compound at different doses (0.5 mg/kg and 5.0 mg/kg) showed sex-dependent effects on evoked population spike amplitudes (ePSA), an indicator of neuronal excitability and synaptic transmission koreamed.org. A lower dose slightly reduced ePSA in males but markedly augmented it in females, while a higher dose significantly increased ePSA in all animals koreamed.org. Repeated administration of the lower dose also led to a significant increase in ePSA in males koreamed.org.

Nicotinic receptors are widely distributed in the central nervous system, with notable clusters in the striatum and pedunculopontine nuclei (PPN) barrowneuro.orgfrontiersin.org. This compound has been investigated for its effects related to these areas, particularly in the context of neurological conditions barrowneuro.orgfrontiersin.org. Its action on nicotinic receptors on cholinergic neurons within the PPN is hypothesized to contribute to observed effects barrowneuro.orgfrontiersin.org.

Glutamatergic and GABAergic Metabolism and Neurotransmission in Neural Circuits

Nicotine influences both glutamatergic (excitatory) and GABAergic (inhibitory) neurotransmission, playing a crucial role in modulating the balance between excitation and inhibition in neural circuits researchgate.netplos.org. Nicotine enhances the release of several neurotransmitters, including glutamate and GABA, by binding to nAChRs plos.org.

Acute nicotine exposure can transiently increase GABAergic transmission, followed by a more persistent depression due to nAChR desensitization plos.org. Simultaneously, nicotine enhances glutamatergic transmission through nAChRs that exhibit less desensitization compared to those on GABAergic neurons plos.org. This differential effect can lead to a net excitation of certain neuronal populations, such as mesolimbic dopaminergic neurons researchgate.net.

Studies using this compound have explored these effects. In the ventral tegmental area (VTA), systemic administration of this compound in rats was shown to enhance glutamatergic transmission but not GABAergic neurotransmission 24 hours later nih.gov. This enhancement of excitatory transmission correlated with increased dopamine neuronal firing rates nih.gov. Chronic nicotine exposure has been observed to enhance excitatory glutamate neurotransmission and decrease inhibitory GABA neurotransmission, potentially through the desensitization of nACh receptors researchgate.net.

Research utilizing [13C]-labeled glucose and acetate (B1210297) has provided insights into the metabolic impact of chronic nicotine exposure on glutamatergic and GABAergic systems in mouse brain plos.org. Chronic nicotine treatment increased glucose oxidation by glutamatergic neurons in various brain regions and enhanced the glutamate-glutamine neurotransmitter cycle plos.org. While glutamatergic activity was enhanced in the majority of brain regions studied, inhibitory GABAergic and astroglial functions showed enhancement only in selected areas plos.org.

In chick spinal cord neurons, low concentrations of this compound (50–100 nM) enhanced evoked GABAergic currents, while higher concentrations (0.5–1.0 μM) caused a reduction physiology.org. This suggests a complex, dose-dependent modulation of GABAergic transmission by nicotine physiology.org.

Developmental exposure to this compound has also been linked to altered glutamatergic neurotransmission. In neonatal rats exposed to this compound during gestation, changes in AMPA-type glutamatergic neurotransmission were observed in brainstem regions critical for respiratory control, such as the hypoglossal motor nucleus and pre-Bötzinger complex nih.govjneurosci.org. This developmental exposure increased AMPAergic excitability in these areas jneurosci.org.

Enzymatic Degradation and Metabolic Pathways of Nicotine

Nicotine undergoes significant metabolism in biological systems. While mammalian metabolism primarily involves conversion to cotinine (B1669453) via CYP450 enzymes, microbial degradation of nicotine is also well-characterized and involves distinct enzymatic pathways nih.govnih.gov. This compound, being a salt of nicotine, is subject to these metabolic processes once the nicotine molecule is released.

Characterization of Nicotine-Degrading Enzymes (e.g., NicA2)

Several enzymes capable of degrading nicotine have been identified, particularly in microorganisms. One such enzyme that has garnered significant research interest is NicA2, isolated from Pseudomonas putida nih.govoatext.com. NicA2 is an amine oxidase oatext.com and a flavoenzyme asm.org that catalyzes the initial step in the pyrrolidine (B122466) pathway of nicotine degradation nih.govasm.orgbeilstein-journals.org.

NicA2 degrades nicotine through a proposed flavin-dependent catalytic oxidation to methylmyosmine, which is subsequently hydrolyzed to pseudooxynicotine (B1209223) (PON) nih.gov. This pathway is distinct from the primary metabolic route in humans nih.gov.

Research has characterized the enzymatic activity of NicA2. It exhibits high catalytic activity with a kcat of 0.013 s−1 and a Km of 0.092 μM at 37°C, resulting in a kcat/Km of 1.4 × 105 s−1 • M−1 nih.gov. NicA2 can rapidly degrade nicotine in vitro at concentrations relevant to serum levels in heavy smokers nih.gov.

Studies have explored the potential therapeutic use of NicA2 for nicotine degradation. Pretreatment of rats with NicA2 substantially reduced the distribution of nicotine to the brain nih.gov. Fusion of NicA2 with an albumin-binding domain increased its half-life in rats significantly, from 9.1 hours to 60.9 hours, without impairing its catalytic activity nih.gov. This suggests that enzymatic degradation by NicA2 could be a strategy to enhance nicotine elimination and reduce its effects nih.gov.

While NicA2 is a well-studied nicotine degrader, its catalytic activity when using oxygen as the electron acceptor is relatively slow in its wild-type form asm.orgnih.gov. Its natural electron acceptor is cytochrome c (CycN) asm.orgnih.gov. Efforts have been made to engineer NicA2 variants with improved activity using oxygen asm.orgnih.gov. Directed evolution strategies have successfully identified mutations that enhance the enzyme's rate of oxidation by O2, leading to variants that are more effective at degrading nicotine in the bloodstream of rats nih.gov.

Another nicotine oxidoreductase, NicA1, also found in P. putida S16, has been reported to catalyze the initial oxidation of the pyrrolidine ring, similar to NicA2 beilstein-journals.org. However, studies involving gene deletions in P. putida S16 indicated that NicA2, but not NicA1, was essential for nicotine catabolism by this strain plos.org.

Microbial Metabolism of Nicotine Alkaloids and Associated Pathways

Microorganisms, including bacteria and fungi, possess diverse enzymatic systems for the catabolism of nicotine and other tobacco alkaloids scispace.comnih.govresearchgate.netresearchgate.net. These microbes can utilize nicotine as a sole source of carbon and nitrogen nih.govresearchgate.net. Several distinct microbial degradation pathways have been identified.

The best-understood pathways include the pyridine (B92270) pathway, the pyrrolidine pathway, and hybrid pathways nih.govresearchgate.netfrontiersin.org.

Pyridine Pathway: Primarily characterized in Arthrobacter nicotinovorans, this pathway begins with the hydroxylation of the pyridine ring of nicotine scispace.comnih.govfrontiersin.org. The enzyme nicotine dehydrogenase catalyzes this initial step, yielding 6-hydroxynicotine nih.gov. Subsequent steps involve further enzymatic transformations leading to the opening of the pyridine ring researchgate.net.

Pyrrolidine Pathway: This pathway is well-described in various Pseudomonas species, including P. putida beilstein-journals.orgscispace.comnih.gov. It is initiated by the oxidation of a carbon-nitrogen bond in the pyrrolidine ring beilstein-journals.orgnih.gov. As mentioned earlier, enzymes like NicA2 catalyze this initial oxidation, leading to the formation of intermediates such as N-methylmyosmine and pseudooxynicotine nih.govbeilstein-journals.orgscispace.com. The pyrrolidine ring is subsequently opened scispace.com. Further degradation can lead to products like 3-succinoylpyridine and eventually to intermediates of central metabolism like fumaric acid beilstein-journals.orgplos.org.

Hybrid Pathways: More recently, hybrid pathways have been described that combine steps from both the pyridine and pyrrolidine pathways nih.govfrontiersin.org. These pathways have been identified in bacteria such as Agrobacterium tumefaciens, Shinella sp., and Ochrobactrum sp. frontiersin.org. For example, in some hybrid pathways, nicotine may be initially transformed via hydroxylation of the pyridine ring (like the pyridine pathway) and then enter steps characteristic of the pyrrolidine pathway researchgate.net.

Another pathway, the demethylation pathway, is observed in some fungi (e.g., Pellicularia filamentosa), where nicotine is degraded via demethylation to nornicotine (B190312) scispace.com.

Preclinical in Vivo Research Models and Methodologies

Rodent Models for Investigating Nicotine (B1678760) Neuropharmacology

Rodent models, including rats and mice, are extensively used to study the neuropharmacological effects of nicotine bitartrate (B1229483). These models enable researchers to explore the mechanisms underlying nicotine's reinforcing effects and its impact on brain circuits.

Self-Administration Paradigms for Reinforcement-Related Behaviors

Intravenous (IV) self-administration is a widely accepted model to assess the reinforcing properties of drugs, closely mimicking the drug-taking behavior observed in humans nih.gov. In this paradigm, rodents are trained to perform an operant response, such as pressing a lever or licking a spout, to receive an infusion of nicotine bitartrate researchgate.netresearchgate.netoup.com. Studies using IV this compound self-administration in Sprague-Dawley rats have demonstrated that the animals acquire relatively high and stable rates of self-administration, indicating the reinforcing nature of the compound researchgate.net. Response rates and nicotine intake can be dependent on the dose of this compound administered researchgate.net. Extinction and reacquisition procedures, where saline is substituted for nicotine and then nicotine is reintroduced, further confirm the drug-maintained behavior researchgate.net.

Mouse models for nicotine self-administration have also been developed, although establishing stable responding has historically been more challenging than in rats nih.gov. Factors such as prior instrumental training for food reward, initial exposure to lower nicotine doses, slower infusion rates, consistent testing schedules, and minimizing extraneous noise can facilitate stable nicotine self-administration in mice nih.gov. Research indicates that this compound can serve as an effective reinforcer in mice under optimized conditions nih.govresearchgate.net. Studies have also explored the influence of flavor additives, such as menthol, on this compound self-administration in rats, often using two-bottle choice or vapor self-administration models researchgate.netfrontiersin.org.

Neurotransmitter Release Profiling in Specific Brain Regions (e.g., Striatum, Nucleus Accumbens) via Microdialysis

Microdialysis is a technique used in vivo to measure the extracellular concentrations of neurotransmitters in specific brain regions of awake and freely moving animals frontiersin.org. This method is crucial for understanding how this compound affects neurochemical signaling, particularly in brain areas associated with reward and motivation, such as the striatum and nucleus accumbens (NAc) uky.edujneurosci.org.

Nicotine is known to stimulate the release of dopamine (B1211576) in the mesolimbic pathway, which originates in the ventral tegmental area (VTA) and projects to the NAc jneurosci.orgpnas.org. Studies using microdialysis have shown that systemic administration of nicotine increases extracellular dopamine levels in the NAc jneurosci.orgpnas.orgnih.gov. Nicotine also modulates striatal dopamine release uky.eduresearchgate.net. The effects on dopamine release are mediated by nicotinic acetylcholine (B1216132) receptors (nAChRs) located on dopaminergic neurons uky.edujneurosci.orgpnas.org. Research comparing nicotine freebase and nicotine tartrate found similar increases in extracellular dopamine in the NAc at doses relevant to self-administration, suggesting comparable neurochemical effects despite potential pharmacokinetic differences frontiersin.orgnih.gov.

Beyond dopamine, microdialysis can also be used to profile the release of other neurotransmitters modulated by this compound, such as acetylcholine, although the search results primarily focused on dopamine.

Ontogeny of Nicotinic Receptor Binding Sites in Developing Brain Regions (e.g., Autoradiographic Studies)

Autoradiography is a technique used to visualize and quantify the distribution and density of receptor binding sites in tissue sections, including brain slices nih.govnih.gov. This method is valuable for studying the development (ontogeny) of nAChRs and how nicotine exposure might alter their expression and distribution during critical periods of brain development.

Studies have utilized radioligands like [³H]nicotine, [³H]acetylcholine, and [¹²⁵I]-alpha-bungarotoxin to label different populations of nAChRs in rodent brains nih.govnih.gov. These studies reveal distinct regional distributions of different nAChR subtypes nih.govnih.gov. While specific data on the ontogeny of this compound binding sites via autoradiography were not extensively detailed in the search results, research has examined nAChR binding in adolescent rats following self-administration of this compound researchgate.net. This indicates that autoradiographic techniques are applied in studies involving this compound to assess its impact on receptor expression in the developing or adolescent brain researchgate.netescholarship.org. The use of nAChR subunit knockout mice in autoradiographic studies further aids in identifying the contribution of specific subunits to binding patterns nih.gov.

Comparative Pharmacokinetic and Pharmacodynamic Studies

Investigating the differences in how the body processes (pharmacokinetics) and responds to (pharmacodynamics) different forms of nicotine is crucial. This compound, being a salt, has different physical and chemical properties compared to nicotine freebase, which can influence its absorption, distribution, metabolism, and excretion, and consequently, its effects.

Differential Effects of this compound Versus Nicotine Freebase in Animal Models

Studies directly comparing this compound (and other nicotine salts like tartrate, benzoate (B1203000), and lactate) and nicotine freebase in animal models have revealed important distinctions, particularly in pharmacokinetics and reinforcement-related behaviors frontiersin.orgnih.govresearchgate.netnih.govcoresta.org.

Pharmacokinetic studies in rats have shown that nicotine salts are absorbed more rapidly and can reach peak plasma concentrations (Cmax) faster than nicotine freebase after subcutaneous administration researchgate.netnih.govcoresta.org. For instance, nicotine benzoate demonstrated the smallest time to reach Cmax (Tmax) compared to nicotine freebase researchgate.netnih.govcoresta.org. Conversely, nicotine freebase may exhibit a slower metabolic rate and clearance, potentially leading to higher and more sustained concentrations in the body compared to some salt forms researchgate.netnih.govcoresta.org. The absorption of nicotine salts can also be dependent on factors like pH and concentration nih.govcoresta.org.

These pharmacokinetic differences appear to translate into behavioral distinctions. Research indicates that nicotine salts, including nicotine tartrate, can produce greater reinforcement-related behaviors in rats compared to nicotine freebase in self-administration paradigms frontiersin.orgnih.gov. One study observed that rats self-administered approximately twice the amount of nicotine delivery with nicotine salts compared to nicotine freebase over the final days of the study frontiersin.org. This suggests that the faster absorption and potentially different pharmacokinetic profile of nicotine salts may contribute to their reinforcing efficacy nih.govresearchgate.net.

Below is a summary of comparative pharmacokinetic findings from a study in rats:

| Nicotine Form | Absorption Rate | Tmax | Metabolic Rate | Clearance |

| This compound (Tartrate) | Rapid | Shorter | Higher | Higher |

| Nicotine Freebase | Rapid | Longer | Lower | Lower |

Based on findings from studies comparing nicotine salts and freebase nicotine researchgate.netnih.govcoresta.org.

Physiological Systems Response in Animal Models

Beyond its neuropharmacological effects, this compound also impacts various physiological systems in animal models. These studies help to understand the broader systemic effects of nicotine exposure.

Nicotine is known to affect the cardiovascular system by stimulating the sympathetic nervous system, leading to increased heart rate, blood pressure, and myocardial contractility nih.govwikipedia.orgnih.gov. It can also cause vasoconstriction wikipedia.org. Studies in animal models have investigated these effects. For example, acute intravenous nicotine administration increased heart rate and left ventricular pressure in mice nih.gov.

The respiratory system is also influenced by nicotine. Nicotine can affect respiratory rate nih.govwikipedia.org. Research involving prenatal exposure to this compound in lambs demonstrated effects on cardiorespiratory responses, including altered heart rate responses to hypoxia atsjournals.org. This study, using continuous delivery of this compound via osmotic pumps, highlights the impact of nicotine exposure during development on physiological function atsjournals.org.

While the search results primarily focused on cardiovascular and respiratory effects, nicotine can also influence other physiological systems, including the gastrointestinal and endocrine systems, through its action on nAChRs located throughout the body.

Cardiovascular Remodeling and Dysfunction Studies

Research using preclinical models has explored the impact of nicotine on the cardiovascular system, specifically focusing on cardiac remodeling and dysfunction. Studies have demonstrated that nicotine exposure can lead to maladaptive cardiac remodeling in animal models. For instance, chronic inhaled nicotine exposure in mice undergoing hemodynamic stress has been shown to abrogate angiotensin-II-induced thickening of the left ventricular posterior wall, potentially driving heart failure pathogenesis. nih.govnih.gov A growing body of evidence from animal studies links nicotine and novel tobacco product exposure to significant cardiac remodeling and dysfunction. nih.gov

Furthermore, studies investigating abdominal aortic aneurysms (AAAs) in rats have utilized nicotine administration. One study indicated that nicotine treatment, at a specific dose, promoted AAA formation in a rat model. mdpi.com While some research suggested potential protective effects of nicotine on elastin (B1584352) degradation by reducing certain matrix metalloproteinase activities, these findings did not support the use of low-dose nicotine for preventing AAA progression. mdpi.com

Central Nervous System Plasticity and Behavioral Effects

Nicotine's impact on the central nervous system, including neural plasticity and behavioral outcomes, is another significant area of preclinical investigation using this compound. Nicotine acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in the brain, affecting reward systems and influencing psychomotor and cognitive processes. probes-drugs.orgpnas.org

Studies have shown that chronic nicotine exposure can lead to lasting changes in neural circuitry. In rats treated with nicotine, withdrawal can induce increased excitability of hippocampal neurons that persists for an extended period. nih.govjneurosci.org This suggests that nicotine can transform initial homeostatic adaptations into more persistent neural changes. nih.govjneurosci.org

Research also indicates that nicotine salts, including nicotine tartrate, may result in greater reinforcement-related behaviors in rats compared to nicotine-freebase. frontiersin.orgfrontiersin.org These behavioral differences might be attributed to variations in the pharmacokinetics of nicotine salts versus freebase nicotine in vivo. frontiersin.orgfrontiersin.org Studies have also explored the effects of adolescent nicotine exposure on synaptic plasticity and intrinsic excitability in the brain, observing changes in spiking ability and inter-spike interval in nicotine-treated mice. mdpi.com

Chronic nicotine treatment has also been investigated for its potential effects in models of neurodegenerative diseases. One study in a streptozotocin (B1681764) model of Alzheimer's disease in rats found that chronic nicotine treatment prevented disruptions in recognition memory and long-term potentiation induced by streptozotocin. ufrn.br This research suggested that chronic nicotine might exert a neuroprotective effect. ufrn.br

Novel Approaches in Animal Research Methodologies

Innovations in animal research methodologies are continuously being developed to better understand nicotine's effects and explore potential therapeutic strategies.

Enzymatic Degradation Strategies to Attenuate Nicotine Effects in Vivo

An alternative biotherapeutic strategy being explored is the enzymatic degradation of nicotine in the bloodstream to prevent its accumulation in the brain. oatext.comnih.gov The bacterial enzyme NicA2, isolated from Pseudomonas putida, can oxidize nicotine into pseudo-oxynicotine, a non-addictive compound. oatext.comnih.govresearchgate.net

Preclinical proof-of-concept studies in animals have shown that NicA2 can rapidly reduce nicotine levels in the brain after intravenous dosing and has demonstrated efficacy in continuous nicotine access self-administration rat models. oatext.com Enzymatic degradation of nicotine appears to be more potent than nicotine-specific antibodies or vaccines in reducing nicotine distribution to the brain in animal models. oatext.com Studies have shown that NicA2 can significantly impact nicotine's behavioral effects, preventing the development of withdrawal signs in animals exposed to chronic nicotine. oatext.comescholarship.org

Further research has focused on optimizing enzymes like NicA2 for potential therapeutic use by enhancing potency, improving pharmacokinetic profiles, and attenuating immunogenicity. researchgate.net Modifications, such as fusion with an albumin binding domain, have been shown to increase the enzyme's half-life in rats. nih.govescholarship.org

Controlled Exposure Regimens in Drinking Water for Chronic Studies

Administering this compound via drinking water is a common and relatively stress-free method for chronic exposure studies in animal models. nih.govtandfonline.comjuniperpublishers.com This route can model episodic human exposure from smoking or vaping. nih.gov

Studies utilizing this method have evaluated the palatability of this compound in drinking water for different animal species and at various concentrations to determine appropriate exposure levels for chronic studies. nih.gov For instance, in rats, higher concentrations were found to be unpalatable, leading to reduced body weight and water consumption. nih.gov In mice, while higher concentrations decreased water consumption, it often remained within acceptable animal welfare guidelines. nih.gov

Chronic exposure through drinking water has been used to investigate various outcomes, including toxicity and changes in nicotinic receptor binding. nih.govjuniperpublishers.com While voluntary oral consumption can lead to measurable blood nicotine and cotinine (B1669453) levels, achieving consistent levels can be challenging, with lower doses sometimes resulting in undetectable blood nicotine concentrations in some animals. juniperpublishers.com Despite this, this method allows for long-term administration to study the effects of chronic nicotine exposure over several weeks or months. juniperpublishers.com

Q & A

Q. How is nicotine bitartrate purity determined in pharmacological studies?

Purity analysis typically employs high-performance liquid chromatography (HPLC) with a validated protocol. For example, the USP standard method involves comparing peak responses of the sample (Assay preparation) and a reference standard (USP this compound Dihydrate RS) using a formula that accounts for molecular weights (nicotine: 162.23 g/mol; anhydrous this compound: 462.41 g/mol) . The assay requires precise preparation of Standard and System suitability solutions, with chromatographic parameters optimized to detect impurities ≤0.3% .

Q. What are the standard protocols for synthesizing and characterizing this compound in preclinical models?

this compound is synthesized by reacting nicotine with tartaric acid in a stoichiometric ratio. Characterization includes:

Q. How should researchers design a study to evaluate this compound’s effects on neurobehavioral outcomes?

Use the PICOT framework to structure the question:

- Population : Specify the model (e.g., Wistar-Kyoto rats for depression studies).

- Intervention : Define dose ranges (e.g., 0.1–0.4 mg/kg) and administration routes.

- Comparison : Include saline controls and/or active comparators (e.g., SSRIs).

- Outcome : Select validated metrics (e.g., forced swim test immobility time).

- Time : Define acute vs. chronic exposure periods .

Advanced Research Questions

Q. What physicochemical properties make this compound suitable for aerosolized drug delivery compared to other salts?

this compound exhibits superior aerosol stability (≥99% purity post-nebulization) and optimal particle size (1–3 µm) for deep lung delivery, unlike nicotine salicylate or fumarate, which degrade due to evaporation . Advanced characterization involves:

- Dynamic light scattering for particle size distribution.

- Thermogravimetric analysis to assess thermal stability.

- In vitro cytotoxicity assays on lung epithelial cells .

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across studies?

Discrepancies often arise from variability in:

- Animal models : Strain-specific metabolic differences (e.g., WKY vs. Sprague-Dawley rats).

- Administration protocols : Intermittent vs. continuous dosing.

- Endpoint sensitivity : Behavioral assays (e.g., locomotor activity vs. conditioned place preference). Mitigate these by conducting meta-analyses with subgroup stratification and power analysis to ensure sample adequacy .

Q. What methodologies are used to study this compound’s pharmacokinetics in humans?

- Plasma half-life determination : Serial blood sampling followed by LC-MS/MS quantification.

- Bioavailability studies : Compare AUC (area under the curve) for intravenous vs. transdermal administration.

- Metabolite profiling : Identify major metabolites (e.g., cotinine) via high-resolution mass spectrometry .

Q. How can impurity profiles of this compound impact preclinical toxicology outcomes?

Impurities ≥0.3% (e.g., nicotine-N-oxide) may confound toxicity assessments. Use:

- Forced degradation studies : Expose the compound to heat, light, and humidity.

- Accelerated stability testing : Monitor impurity growth over 6–12 months.

- In silico toxicity prediction : Tools like Derek Nexus to flag mutagenic impurities .

Methodological Challenges

Q. What are the key considerations for replicating this compound studies across laboratories?

Ensure:

- Batch consistency : Source USP-grade this compound with certificates of analysis.

- Standardized protocols : Adhere to guidelines from Biochemistry (Moscow) for method sections (e.g., reagent purity, equipment calibration) .

- Data transparency : Share raw chromatograms and statistical scripts via repositories like Figshare .

Q. How can formulation challenges (e.g., hygroscopicity) affect this compound’s stability in long-term studies?

this compound is hygroscopic, requiring:

Q. What ethical and regulatory frameworks apply to this compound research involving human subjects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.